CysHHC10 (TFA) CysHHC10 (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16675879
InChI: InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1
SMILES:
Molecular Formula: C79H108F3N23O12S
Molecular Weight: 1660.9 g/mol

CysHHC10 (TFA)

CAS No.:

Cat. No.: VC16675879

Molecular Formula: C79H108F3N23O12S

Molecular Weight: 1660.9 g/mol

* For research use only. Not for human or veterinary use.

CysHHC10 (TFA) -

Specification

Molecular Formula C79H108F3N23O12S
Molecular Weight 1660.9 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1
Standard InChI Key GGCBYEIICUPWMD-ZEBUALIJSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Introduction

PropertyValueSource
Molecular Weight1660.91 g/mol
FormulaC~79~H~108~F~3~N~23~O~12~S
AppearancePale-yellow solid
Purity≥98%
Storage Conditions-20°C, desiccated

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

CysHHC10 (TFA) is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard SPPS protocol . The process involves sequential coupling of protected amino acids to a resin-bound starting material, followed by deprotection and cleavage steps. Key stages include:

  • Resin Activation: A Wang resin is functionalized with the first amino acid, typically cysteine, using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Iterative Coupling: Subsequent amino acids are added using a cycle of deprotection (piperidine in DMF) and coupling (Fmoc-amino acid, HBTU, and DIEA).

  • Cyclization: Thiol-ene click chemistry is employed to form disulfide bonds between cysteine residues, enhancing structural stability .

  • Cleavage and Deprotection: The peptide is cleaved from the resin using a TFA-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5), simultaneously removing side-chain protecting groups.

Purification and Quality Control

Post-synthesis purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA . The purified product is lyophilized to yield a stable powder, with purity verified by analytical HPLC and mass spectrometry .

Antimicrobial Properties and Mechanisms of Action

Spectrum of Activity

CysHHC10 (TFA) exhibits broad-spectrum antimicrobial activity, with notable efficacy against clinically relevant pathogens (Table 2) . Its MIC values underscore its potency, particularly against Gram-positive bacteria:

Table 2: Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (mM)Source
Staphylococcus aureus2.5
Staphylococcus epidermidis1.3
Escherichia coli10.1
Pseudomonas aeruginosa20.2

Mechanism of Action

The peptide disrupts bacterial membranes through a multi-step process:

  • Electrostatic Interaction: The cationic nature of CysHHC10 (TFA) facilitates binding to negatively charged bacterial membranes .

  • Membrane Permeabilization: Hydrophobic residues insert into the lipid bilayer, causing leakage of intracellular contents and cell lysis .

  • Biofilm Inhibition: By preventing biofilm formation, the compound reduces bacterial adherence to surfaces, a critical factor in chronic infections .

Applications and Future Directions

Challenges and Optimization

Current research focuses on:

  • Reducing Synthesis Costs: Optimizing SPPS protocols to improve yield and reduce reagent use.

  • Enhancing Pharmacokinetics: Modifying the peptide sequence to prolong serum half-life and reduce renal clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator